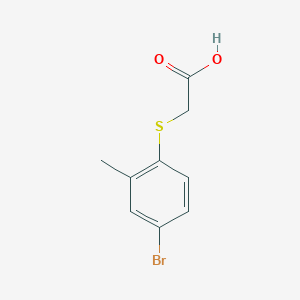
(4-Bromo-2-methyl-phenylsulfanyl)-acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Bromo-2-methyl-phenylsulfanyl)-acetic acid is an organic compound with the molecular formula C9H9BrO2S It is characterized by the presence of a bromine atom, a methyl group, and a phenylsulfanyl group attached to an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-methyl-phenylsulfanyl)-acetic acid typically involves the reaction of 4-bromo-2-methylbenzoic acid with thiol-containing reagents under specific conditions. One common method includes the use of concentrated sulfuric acid in methanol, where the reaction mixture is heated to 65°C for 18 hours . The reaction is then worked up by dilution with ethyl acetate, followed by washing with saturated sodium bicarbonate solution, water, and brine, and finally drying over anhydrous sodium sulfate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated purification systems.
化学反应分析
Types of Reactions
(4-Bromo-2-methyl-phenylsulfanyl)-acetic acid can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 2-methyl-phenylsulfanyl-acetic acid.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 2-Methyl-phenylsulfanyl-acetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(4-Bromo-2-methyl-phenylsulfanyl)-acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (4-Bromo-2-methyl-phenylsulfanyl)-acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The phenylsulfanyl group can form covalent bonds with nucleophilic residues in proteins, altering their function and activity.
相似化合物的比较
Similar Compounds
4-Bromo-2-methylbenzoic acid: Lacks the phenylsulfanyl group, making it less versatile in terms of chemical reactivity.
2-Methyl-phenylsulfanyl-acetic acid: Lacks the bromine atom, which reduces its potential for further functionalization.
4-Chlorosulfonylbenzoic acid: Contains a chlorosulfonyl group instead of a phenylsulfanyl group, leading to different reactivity and applications.
Uniqueness
(4-Bromo-2-methyl-phenylsulfanyl)-acetic acid is unique due to the presence of both a bromine atom and a phenylsulfanyl group, which provide a combination of reactivity and functionalization potential not found in similar compounds. This makes it a valuable intermediate in organic synthesis and a versatile tool in scientific research.
属性
IUPAC Name |
2-(4-bromo-2-methylphenyl)sulfanylacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2S/c1-6-4-7(10)2-3-8(6)13-5-9(11)12/h2-4H,5H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBXVUSHFQLTOB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)SCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80367901 |
Source


|
| Record name | [(4-Bromo-2-methylphenyl)sulfanyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80367901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42943-68-0 |
Source


|
| Record name | [(4-Bromo-2-methylphenyl)sulfanyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80367901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(4-bromo-2-methylphenyl)sulfanyl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
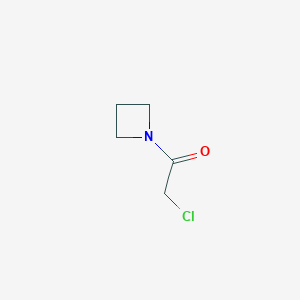



![7-(chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1271669.png)

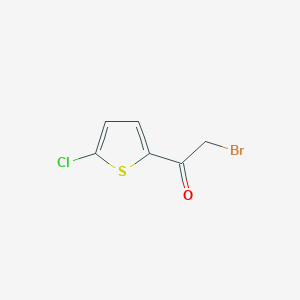
![1,8-Dioxo-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B1271674.png)

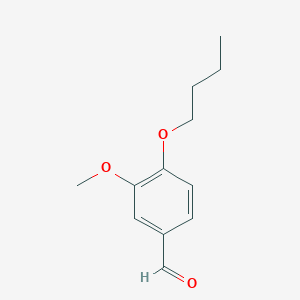
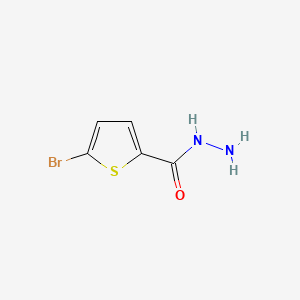
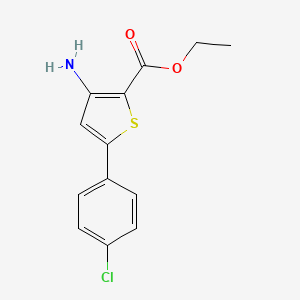

![N-[2-(4-bromophenoxy)ethyl]-N-methylamine](/img/structure/B1271706.png)
